Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhamnetin (B1672294) and its glycosides, a class of O-methylated flavonols, are plant secondary metabolites of significant interest due to their wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Isorhamnetin 3-gentiobioside, a specific glycosylated form, exhibits modified solubility and bioavailability, making its biosynthetic pathway a critical area of study for metabolic engineering and pharmaceutical applications. This technical guide provides a comprehensive overview of the core biosynthetic pathway of isorhamnetin 3-gentiobioside, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved biochemical processes and regulatory networks.
Core Biosynthetic Pathway
The biosynthesis of isorhamnetin 3-gentiobioside is an extension of the general phenylpropanoid and flavonoid pathways. The process can be conceptually divided into three main stages:
-
Formation of the Flavonol Core: The pathway begins with the synthesis of the flavonol quercetin (B1663063) from the amino acid phenylalanine.
-
Methylation to Isorhamnetin: Quercetin undergoes a specific methylation reaction to form isorhamnetin.
-
Glycosylation to Isorhamnetin 3-Gentiobioside: A two-step glycosylation process attaches a gentiobiose moiety to the 3-hydroxyl group of isorhamnetin.
The key enzymatic steps are detailed below:
-
Phenylalanine to p-Coumaroyl-CoA: The pathway initiates with the conversion of L-phenylalanine to p-coumaroyl-CoA through the sequential action of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL).[1][2]
-
Chalcone (B49325) Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[3]
-
Isomerization to a Flavanone (B1672756): Chalcone isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone into the flavanone naringenin.[3]
-
Hydroxylation to a Dihydroflavonol: Flavanone 3-hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol (B1209521).[1][4]
-
Further Hydroxylation: Flavonoid 3'-hydroxylase (F3'H) adds a hydroxyl group to dihydrokaempferol to yield dihydroquercetin.[4]
-
Formation of the Flavonol Quercetin: Flavonol synthase (FLS) introduces a double bond into dihydroquercetin to form the flavonol quercetin.[4]
-
Methylation to Isorhamnetin: Quercetin is methylated at the 3'-hydroxyl group by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) to produce isorhamnetin.[3]
-
Initial Glucosylation: The first glycosylation step is the transfer of a glucose molecule from UDP-glucose to the 3-hydroxyl group of isorhamnetin, catalyzed by a flavonoid 3-O-glucosyltransferase (UF3GT).[5][6] This results in the formation of isorhamnetin 3-O-glucoside.
-
Formation of the Gentiobioside Linkage: The final step involves the addition of a second glucose molecule to the 6-position of the first glucose, forming a β-1,6 linkage. This reaction is catalyzed by a glucosyltransferase, likely a flavonoid 3-O-glucoside:glucosyltransferase. While the specific enzyme for this step on isorhamnetin has not been definitively characterized, enzymes with similar activities on other flavonoids have been identified.[7]
dot
digraph "Isorhamnetin 3-Gentiobioside Biosynthesis" {
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// Pathway Definition
"Phenylalanine" [class="substance"];
"p-Coumaroyl-CoA" [class="substance"];
"Naringenin Chalcone" [class="substance"];
"Naringenin" [class="substance"];
"Dihydrokaempferol" [class="substance"];
"Dihydroquercetin" [class="substance"];
"Quercetin" [class="substance"];
"Isorhamnetin" [class="substance"];
"Isorhamnetin 3-O-glucoside" [class="substance"];
"Isorhamnetin 3-gentiobioside" [class="final_product"];
// Enzymes
PAL_C4H_4CL [label="PAL, C4H, 4CL", class="enzyme"];
CHS [label="CHS", class="enzyme"];
CHI [label="CHI", class="enzyme"];
F3H [label="F3H", class="enzyme"];
F3_prime_H [label="F3'H", class="enzyme"];
FLS [label="FLS", class="enzyme"];
OMT [label="OMT", class="enzyme"];
UF3GT [label="UF3GT", class="enzyme"];
UGT_gentio [label="Glucosyltransferase\n(Putative)", class="enzyme"];
// Connections
"Phenylalanine" -> PAL_C4H_4CL [style=invis];
PAL_C4H_4CL -> "p-Coumaroyl-CoA" [label=""];
"p-Coumaroyl-CoA" -> CHS [style=invis];
CHS -> "Naringenin Chalcone" [label="+ 3x Malonyl-CoA"];
"Naringenin Chalcone" -> CHI [style=invis];
CHI -> "Naringenin" [label=""];
"Naringenin" -> F3H [style=invis];
F3H -> "Dihydrokaempferol" [label=""];
"Dihydrokaempferol" -> F3_prime_H [style=invis];
F3_prime_H -> "Dihydroquercetin" [label=""];
"Dihydroquercetin" -> FLS [style=invis];
FLS -> "Quercetin" [label=""];
"Quercetin" -> OMT [style=invis];
OMT -> "Isorhamnetin" [label="SAM"];
"Isorhamnetin" -> UF3GT [style=invis];
UF3GT -> "Isorhamnetin 3-O-glucoside" [label="UDP-Glucose"];
"Isorhamnetin 3-O-glucoside" -> UGT_gentio [style=invis];
UGT_gentio -> "Isorhamnetin 3-gentiobioside" [label="UDP-Glucose"];
}
Caption: Core biosynthetic pathway of isorhamnetin 3-gentiobioside.
Quantitative Data
Quantitative analysis of the isorhamnetin 3-gentiobioside pathway is essential for understanding metabolic flux and for targeted metabolic engineering. Data on enzyme kinetics and metabolite concentrations are crucial. While specific data for every step is not available for all plant species, the following tables summarize representative quantitative information.
Table 1: Enzyme Kinetic Parameters for Key Glycosyltransferases
| Enzyme | Substrate | Km (µM) | Vmax (relative units) | Plant Source | Reference |
| Flavonoid 3-O-glucosyltransferase (Fh3GT1) | Cyanidin | 100 (approx.) | - | Freesia hybrida | [5] |
| Flavonol 3-O-glucosyltransferase (VvGT1) | Quercetin | 31 | 0.08 s-1 | Vitis vinifera |
| Flavonol 3-O-glucosyltransferase (VvGT1) | Kaempferol | 42 | 0.08 s-1 | Vitis vinifera |
| Flavonol triglycoside synthase (CsFGT) | Quercetin-3-O-glucoside-rhamnoside | 50.3 | - | Camellia sinensis | [8] |
Table 2: Concentration of Isorhamnetin Glycosides in Various Plant Tissues
| Compound | Plant Species | Tissue | Concentration (mg/100g DW) | Reference |
| Isorhamnetin 3-O-glucoside | Hippophae rhamnoides (Sea Buckthorn) | Berries | 62.0 - 217.0 | [9] |
| Isorhamnetin 3-O-rutinoside | Hippophae rhamnoides (Sea Buckthorn) | Berries | 96.4 - 228.0 | [9] |
| Isorhamnetin glycosides (total) | Hippophae rhamnoides (Sea Buckthorn) | Leaves | 7856 (total phenolics, f.w.) |
| Isorhamnetin-3-O-neohesperidoside | Typha augustifolia (Pollen) | Pollen | 28.41 (mg/g DW) | [10] |
| Isorhamnetin 3-O-glucoside | Rice varieties | Widely distributed | [9] |
| Isorhamnetin-3,7-diglucoside | Brassica juncea | Leaves | Major flavonoid | [9] |
Regulation of the Biosynthetic Pathway
The biosynthesis of isorhamnetin 3-gentiobioside is tightly regulated at the transcriptional level, primarily by a complex of transcription factors.
-
MBW Complex: The expression of many flavonoid biosynthesis genes is controlled by a ternary complex of transcription factors known as the MBW complex, which consists of R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins.[11][12][13] These transcription factors bind to specific cis-regulatory elements in the promoters of target genes, thereby activating or repressing their transcription.
-
MYB Transcription Factors: Specific R2R3-MYB transcription factors are known to regulate different branches of the flavonoid pathway. For instance, in Arabidopsis thaliana, MYB11, MYB12, and MYB111 are key activators of early flavonoid biosynthesis genes, including CHS, CHI, F3H, and FLS.[4] Other MYB factors are involved in the regulation of late biosynthesis genes, including those encoding glycosyltransferases.
-
bHLH Transcription Factors: bHLH proteins act as partners for MYB transcription factors, and their interaction is often necessary for the activation of target gene expression.[1][11]
-
Environmental and Developmental Cues: The expression of these regulatory and structural genes is influenced by various environmental factors such as light (UV-B), temperature, and nutrient availability, as well as by developmental signals.
Some signaling pathways have been shown to be modulated by isorhamnetin, including the MAPK and PI3K/Akt pathways, although their direct role in regulating isorhamnetin biosynthesis is still under investigation.[2][14][15][16]
dot
digraph "Regulatory Network" {
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tf [shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
gene [shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
pathway [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes
Env_Dev_Signals [label="Environmental &\nDevelopmental Signals", class="signal"];
MBW_Complex [label="MYB-bHLH-WD40\nComplex", class="tf"];
MYB12 [label="MYB12/11/111", class="tf"];
MYB_late [label="Other MYBs", class="tf"];
EBG [label="Early Biosynthesis Genes\n(CHS, CHI, F3H, FLS)", class="gene"];
OMT_gene [label="OMT Gene", class="gene"];
UGT_genes [label="UGT Genes", class="gene"];
Isorhamnetin_Pathway [label="Isorhamnetin 3-Gentiobioside\nBiosynthesis", class="pathway"];
// Edges
Env_Dev_Signals -> MBW_Complex;
Env_Dev_Signals -> MYB12;
Env_Dev_Signals -> MYB_late;
MBW_Complex -> EBG [label="activate"];
MYB12 -> EBG [label="activate"];
MBW_Complex -> OMT_gene [label="activate (putative)"];
MBW_Complex -> UGT_genes [label="activate (putative)"];
MYB_late -> UGT_genes [label="activate (putative)"];
EBG -> Isorhamnetin_Pathway;
OMT_gene -> Isorhamnetin_Pathway;
UGT_genes -> Isorhamnetin_Pathway;
}
Caption: Transcriptional regulation of the flavonoid pathway.
Experimental Protocols
Protocol 1: In Vitro Enzyme Assay for Flavonoid Glucosyltransferase
This protocol describes a general method for assaying the activity of a heterologously expressed and purified flavonoid glucosyltransferase.
1. Materials:
-
Purified recombinant glucosyltransferase
-
Isorhamnetin 3-O-glucoside (substrate for the second glucosylation step)
-
UDP-glucose (sugar donor)
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)
-
Stop solution (e.g., 5% HCl or 100% methanol)
-
HPLC system with a C18 column and a UV-Vis or DAD detector
2. Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a known concentration of the flavonoid substrate (e.g., 100 µM), and UDP-glucose (e.g., 1 mM).
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding a specific amount of the purified enzyme (e.g., 1-5 µg).
-
Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the substrate and the product. The product can be identified by comparing its retention time and UV spectrum with an authentic standard or by LC-MS analysis.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
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pre_incubate [label="Pre-incubate at Optimal Temperature"];
add_enzyme [label="Initiate Reaction with Enzyme"];
incubate [label="Incubate for a Defined Time"];
stop_reaction [label="Stop Reaction"];
centrifuge [label="Centrifuge"];
hplc_analysis [label="Analyze by HPLC/LC-MS"];
end [label="Calculate Enzyme Activity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> pre_incubate;
pre_incubate -> add_enzyme;
add_enzyme -> incubate;
incubate -> stop_reaction;
stop_reaction -> centrifuge;
centrifuge -> hplc_analysis;
hplc_analysis -> end;
}
Caption: General workflow for a flavonoid UGT enzyme assay.
Protocol 2: Heterologous Expression and Purification of a Plant Glycosyltransferase
This protocol outlines the expression of a plant glycosyltransferase in E. coli and its subsequent purification.
1. Gene Cloning and Expression Vector Construction:
-
Amplify the coding sequence of the candidate glycosyltransferase gene from plant cDNA using PCR with primers containing appropriate restriction sites.
-
Clone the PCR product into an expression vector (e.g., pET-28a or pGEX) that allows for the production of a tagged fusion protein (e.g., with a His-tag or GST-tag) for easy purification.
-
Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression:
-
Grow a starter culture of the transformed E. coli overnight.
-
Inoculate a larger volume of culture medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance the production of soluble protein.
3. Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing a protease inhibitor cocktail.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the soluble fraction to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or glutathione-sepharose for GST-tagged proteins).
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the tagged protein using an appropriate elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins or reduced glutathione (B108866) for GST-tagged proteins).
-
Assess the purity of the protein by SDS-PAGE.
-
If necessary, further purify the protein using other chromatography techniques such as ion-exchange or size-exclusion chromatography.
dot
digraph "Protein Purification Workflow" {
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transform [label="Transformation into E. coli"];
culture [label="Cell Culture and Induction"];
harvest [label="Cell Harvest"];
lysis [label="Cell Lysis"];
clarify [label="Clarification of Lysate"];
affinity_chrom [label="Affinity Chromatography"];
elution [label="Elution of Tagged Protein"];
purity_check [label="Purity Assessment (SDS-PAGE)"];
end [label="Purified Enzyme", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> transform;
transform -> culture;
culture -> harvest;
harvest -> lysis;
lysis -> clarify;
clarify -> affinity_chrom;
affinity_chrom -> elution;
elution -> purity_check;
purity_check -> end;
}
Caption: Workflow for heterologous expression and purification.
Conclusion
The biosynthetic pathway of isorhamnetin 3-gentiobioside is a multi-step enzymatic process that builds upon the well-established flavonoid pathway. While the initial steps leading to the isorhamnetin aglycone are well-characterized, the specific glycosyltransferases responsible for the addition of the gentiobiose moiety are yet to be fully elucidated in many plant species. The regulation of this pathway is complex, involving a network of transcription factors that respond to both developmental and environmental cues. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate this pathway, with the ultimate goal of harnessing its potential for the production of valuable pharmaceutical compounds through metabolic engineering. Future research should focus on the identification and characterization of the specific gentiobiosyltransferases and the elucidation of the precise signaling pathways that govern the flux towards isorhamnetin 3-gentiobioside production.
References